molecular formula C18H16ClN3O5S B2370693 5-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 866131-66-0

5-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B2370693
CAS No.: 866131-66-0
M. Wt: 421.85
InChI Key: WKXRBTOLGAUZIF-UHFFFAOYSA-N
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Description

5-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C18H16ClN3O5S and its molecular weight is 421.85. The purity is usually 95%.
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Biological Activity

The compound 5-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic molecule that has garnered attention for its potential biological activities. The thiazole and pyrimidine moieties in its structure suggest a range of pharmacological properties, including antimicrobial and anticancer activities.

Biological Activity Overview

Research indicates that compounds containing thiazole and pyrimidine rings exhibit significant biological activities. The specific compound has shown promise in various studies:

  • Antimicrobial Activity : The compound has been evaluated for its antibacterial properties against pathogens such as Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values have been reported to be as low as 0.21 μM, indicating potent activity against these bacteria .
  • Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound possess cytotoxic effects against various cancer cell lines. For instance, certain thiazole derivatives have shown IC50 values less than those of standard chemotherapeutics like doxorubicin .

Antibacterial Activity

A study conducted on thiazole derivatives highlighted their effectiveness against E. coli and P. aeruginosa. The binding interactions were analyzed through molecular docking studies, revealing strong interactions with the active sites of DNA gyrase and MurD, which are critical targets for antibacterial agents .

Anticancer Potential

In another investigation focusing on thiazole-based compounds, significant cytotoxicity was observed against colon carcinoma cell lines (HCT-15). The structure-activity relationship (SAR) analysis indicated that modifications on the phenyl ring significantly enhanced cytotoxicity .

Data Tables

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialPseudomonas aeruginosa0.21 μM
AntibacterialEscherichia coli0.21 μM
AnticancerHCT-15 (Colon Carcinoma)< Doxorubicin IC50
AnticancerA549 (Lung Adenocarcinoma)Strong selectivity

The mechanisms through which this compound exerts its biological effects involve:

  • Inhibition of DNA Gyrase : By binding to DNA gyrase, the compound disrupts bacterial DNA replication processes.
  • Cytotoxic Mechanisms in Cancer Cells : The interaction with cellular proteins via hydrophobic contacts and hydrogen bonding leads to apoptosis in cancer cells.

Properties

IUPAC Name

5-[[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O5S/c1-21-15(23)12(16(24)22(2)18(21)25)6-10-4-5-13(14(7-10)26-3)27-9-11-8-20-17(19)28-11/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXRBTOLGAUZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CN=C(S3)Cl)OC)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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